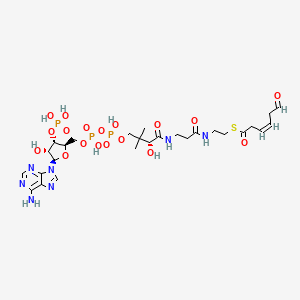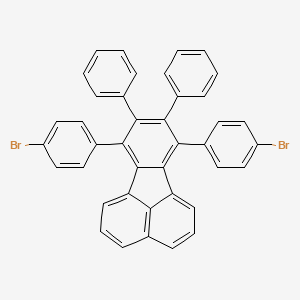
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by phenyl groups. It derives from a hydride of a fluoranthene.
科学的研究の応用
Application in Blue Fluorophores
Kojima et al. (2016) explored derivatives of phenanthrofurans, including bis(4-bromophenyl) derivatives, for their potential as blue fluorophores. Their study showed that these compounds exhibit intense blue fluorescence both in dichloromethane and in solid state, indicating their utility in applications requiring blue fluorophores, such as in optical materials or sensors (Kojima et al., 2016).
Green-Emitting Material for Electroluminescent Devices
Yuan et al. (2013) synthesized a derivative, BDPFPA, containing 7,10-diphenylfluoranthene, and demonstrated its application as a non-doped green emitter and hole transporter in electroluminescent devices. This material showed high efficiency and low turn-on voltage, highlighting its potential for use in efficient and bright organic light-emitting diodes (Yuan et al., 2013).
Modulation in Electron Transport Materials
Bin et al. (2020) discussed the use of 1,10-phenanthroline derivatives, including bisphenyl-1,10-phenanthroline, in electron transport materials (ETMs) for organic light-emitting diodes (OLEDs). The study underlined the importance of molecular engineering in developing versatile ETMs with high thermal stability and large electron mobility, which are crucial for enhancing the efficiency and stability of OLEDs (Bin et al., 2020).
Explosive Detection
Venkatramaiah et al. (2012) developed a novel fluoranthene-based fluorescent chemosensor using 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene. This sensor demonstrated remarkable sensitivity for detecting nitroaromatic compounds, essential in explosive detection, with a detection limit in the femtogram range for substances like trinitrotoluene (TNT) (Venkatramaiah et al., 2012).
Detecting Nitroaromatic Compounds
Xie et al. (2014) synthesized silicon-cored and non-silicon-cored fluoranthene derivatives for detecting nitroaromatic compounds. Their research highlighted the potential of these compounds in detecting explosives, demonstrating lower detection limits and higher sensitivity compared to other materials (Xie et al., 2014).
Triphenylacrylonitrile Based AIEgen for Mechanchromism and Electroluminescence
Hu et al. (2018) developed a novel aggregation-induced emission (AIE) active compound, BP2TPAN, for applications in mechanchromism and electroluminescence. The study showed that this compound could change fluorescent emission peaks upon grinding, indicating its potential in high contrast mechanchromism and bicolor electroluminescence (Hu et al., 2018).
特性
製品名 |
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene |
|---|---|
分子式 |
C40H24Br2 |
分子量 |
664.4 g/mol |
IUPAC名 |
7,10-bis(4-bromophenyl)-8,9-diphenylfluoranthene |
InChI |
InChI=1S/C40H24Br2/c41-30-21-17-28(18-22-30)37-35(26-9-3-1-4-10-26)36(27-11-5-2-6-12-27)38(29-19-23-31(42)24-20-29)40-33-16-8-14-25-13-7-15-32(34(25)33)39(37)40/h1-24H |
InChIキー |
FGZZVDYUQJYNBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



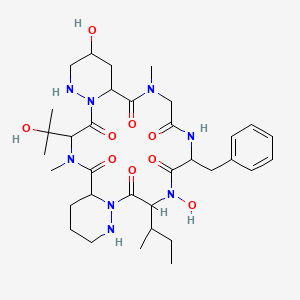

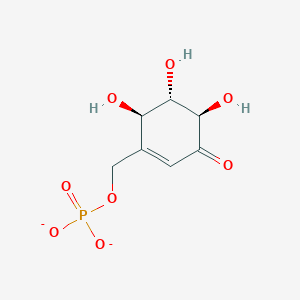
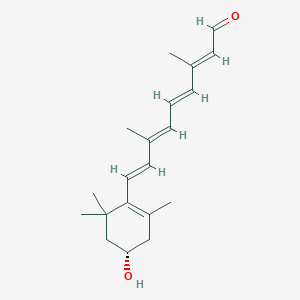
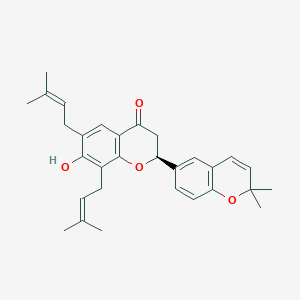
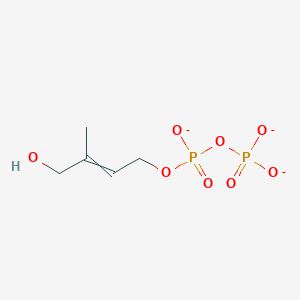
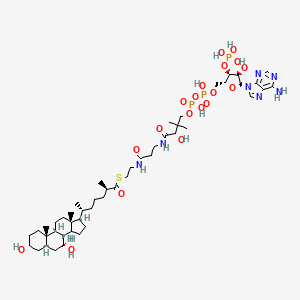

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
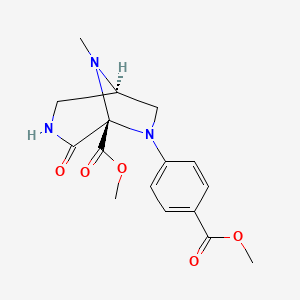
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
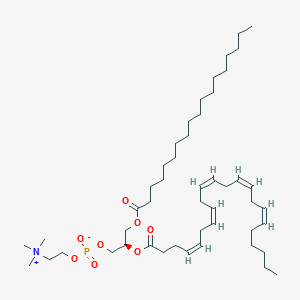
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
